Benzofuran, 4-chloro-2,3-dimethyl-
Description
4-Chloro-2,3-dimethylbenzofuran is a halogenated and alkylated derivative of the benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings. The substitution pattern—chloro at the 4-position and methyl groups at the 2- and 3-positions—confers distinct electronic and steric properties.
Properties
CAS No. |
27044-65-1 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H,1-2H3 |
InChI Key |
MWNGVINAQLYWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Dimethylbenzofuran Precursors
The introduction of the chloro group at position 4 can be achieved via selective electrophilic aromatic substitution on the benzofuran ring after the dimethylbenzofuran core is synthesized. Chlorination reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions allow selective chlorination at the 4-position due to electronic and steric effects from the methyl groups at positions 2 and 3.
One-Pot Heteroannulation Approaches
One-pot synthesis methods have been reported that combine cyclization and substitution steps under acidic or metal-free conditions. For example, heteroannulation of cyclohexenone derivatives with benzoquinone analogs under refluxing acidic conditions can yield benzofuran derivatives. These methods are efficient, minimize reaction steps, and avoid the need for coupling reagents.
TCT-Mediated Synthesis Using Dimethyl Sulfoxide
An innovative approach employs cyanuric chloride (TCT) activated dimethyl sulfoxide (DMSO) as a dual synthon to construct benzofuran-3(2H)-one derivatives with quaternary centers. This method proceeds under metal-free conditions and can be controlled by water addition to influence the quaternary center formation. While this method is more focused on benzofuran-3(2H)-ones, the mechanistic insights into radical processes and functional group tolerance may be adapted for preparing substituted benzofurans such as 4-chloro-2,3-dimethylbenzofuran.
Comparative Analysis of Preparation Methods
Mechanistic Insights
- The phenol-alkynyl sulfoxide reaction involves electrophilic activation and rearrangement steps leading to benzofuran formation with methyl group migration.
- The TCT-mediated method proceeds via a radical mechanism where activated DMSO provides methyl and sulfur units, enabling quaternary center formation.
- Chlorination exploits the electron-rich benzofuran ring, where methyl groups direct electrophilic substitution to the 4-position.
- One-pot heteroannulation relies on [3+2] cycloaddition and subsequent dehydration/aromatization steps under acidic conditions.
Summary and Recommendations
The preparation of Benzofuran, 4-chloro-2,3-dimethyl- can be effectively achieved by first synthesizing the 2,3-dimethylbenzofuran core via acid-catalyzed reactions of 2,6-dimethylphenol with alkynyl sulfoxides, followed by selective chlorination at the 4-position. Alternative methods such as one-pot heteroannulation and TCT-mediated synthesis provide complementary approaches with potential for adaptation.
For practical synthesis, the following approach is recommended:
- Synthesize 2,3-dimethylbenzofuran using phenol and alkynyl sulfoxide under trifluoroacetic acid catalysis.
- Perform selective electrophilic chlorination at the 4-position using N-chlorosuccinimide under controlled conditions.
- Purify and characterize the product using NMR and X-ray crystallography to confirm substitution pattern.
This strategy balances efficiency, regioselectivity, and scalability for laboratory and potential industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 4-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Benzofuran, 4-chloro-2,3-dimethyl-, is a heterocyclic organic compound featuring a benzene ring fused to a furan ring, with chlorine and two methyl groups at specific positions. Due to its unique structure, this compound has distinct physical and chemical properties that influence its reactivity and interactions with biological systems.
Scientific Research Applications
Benzofuran, 4-chloro-2,3-dimethyl- and other benzofuran derivatives, have been studied for their biological activities, displaying a range of pharmacological effects. The compound's biological activity is often attributed to its ability to interact with biological targets such as enzymes and receptors.
Synthesis Several methods can achieve the synthesis of Benzofuran, 4-chloro-2,3-dimethyl-:
- Catalyst selection
- Specific reaction conditions to achieve high yields and selectivity
Potential Therapeutic Applications Studies on the interactions of Benzofuran, 4-chloro-2,3-dimethyl-, with biological molecules reveal insights into its mechanism of action:
- The compound's interactions underscore its potential therapeutic applications and guide further research into its mechanisms.
Antileukemia Activity Benzofuro[3,2-c]quinolines, a related class of compounds, have demonstrated excellent antileukemia activity and selectivity in in vitro biological evaluations, suggesting they may be promising for developing antileukemia compounds .
Anticancer Activity Benzofuran derivatives, including bromomethyl-substituted benzofurans and trimethoxyacetophenone-based benzofurans, have shown significant anticancer activity on various human cells, such as breast, lung, and prostate cancer cells .
Antimicrobial Applications Benzofuran derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains .
Structure-Activity Relationship The substitution of the N-phenyl ring of benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran’s cytotoxic properties . The position of the halogen atom influences the cytotoxic activity .
The table below compares Benzofuran, 4-chloro-2,3-dimethyl- with other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzofuran | Basic structure without substitutions | Simple structure; less functional diversity |
| 2-Methylbenzofuran | Methyl substitution at position 2 | Increased lipophilicity; altered biological activity |
| 3-Chlorobenzofuran | Chlorine substitution at position 3 | Different reactivity profile; potential toxicity |
| 5-Methylbenzofuran | Methyl substitution at position 5 | Variability in pharmacological properties |
| Benzofuran, 4-chloro-2,3-dimethyl- | Specific chlorine and methyl substitutions | Enhanced reactivity and biological activity compared to other benzofurans |
Mechanism of Action
The mechanism of action of benzofuran, 4-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The positions and types of substituents critically influence benzofuran derivatives' reactivity, solubility, and bioactivity. Key comparisons include:
Key Observations :
- Chloro Substitution: The 4-Cl group in the target compound likely increases electrophilicity, enhancing interactions with biological targets (e.g., microbial enzymes) compared to non-halogenated analogs .
- This is seen in dihydro-2,3-dimethyl derivatives, where methyl groups influence polymerization selectivity .
Antimicrobial Activity
Benzofuran derivatives with halogen and alkyl substitutions often exhibit enhanced antimicrobial properties. For example:
- Chloro-Enhanced Activity : Chlorinated analogs (e.g., 4c in ) demonstrate lower binding energies to microbial targets, suggesting the 4-Cl group in the target compound may improve efficacy .
Antioxidant and Antitumor Potential
- Antioxidant EC₅₀ Values : 1,3-Benzofuran derivatives with ester groups (e.g., compound 64) show radical scavenging activities, which may extend to the target compound if similar substituents are present .
- Cytotoxicity : Substitutions at C-2 and C-3 (e.g., ester or heterocyclic groups) correlate with antitumor activity in ovarian and breast cancer models . The 2,3-dimethyl groups in the target compound could modulate similar effects by enhancing membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-chloro-2,3-dimethylbenzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Halogenation and alkylation strategies : Start with a benzofuran core and introduce chloro and methyl groups via electrophilic substitution. For example, chlorination using Cl₂/FeCl₃ at controlled temperatures (0–5°C) minimizes side reactions. Methyl groups can be added via Friedel-Crafts alkylation with methyl halides and AlCl₃ as a catalyst .
- Reductive approaches : Hydrogenation over palladium (H₂/Pd) can reduce unsaturated bonds in precursor compounds, followed by selective halogenation .
- Key considerations : Monitor reaction progress via TLC or GC-MS. Optimize solvent polarity (e.g., dichloromethane for electrophilic substitutions) and stoichiometry to avoid over-substitution .
Q. How can NMR spectroscopy resolve structural ambiguities in 4-chloro-2,3-dimethylbenzofuran derivatives?
- Methodological Answer :
- ¹H and ¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the methyl groups at positions 2 and 3 show distinct splitting patterns due to diastereotopic effects. Chlorine’s electronegativity deshields adjacent protons, shifting peaks downfield .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, HSQC correlates methyl carbons (δ 15–25 ppm) with their proton signals (δ 1.5–2.5 ppm) .
- Reference data : Compare with model compounds like 2,3-dihydro-2,3-dimethylbenzofuran (δ 49 ppm for trans-threo carbons, δ 48 ppm for cis-erythro carbons in ¹³C NMR) .
Advanced Research Questions
Q. How can researchers reconcile contradictory mass spectrometry (MS) data when identifying 4-chloro-2,3-dimethylbenzofuran in environmental samples?
- Methodological Answer :
- Fragmentation pattern analysis : Use high-resolution MS (HRMS) to distinguish between isomers. For example, benzofuran derivatives with m/z 118 (C₈H₆O) show strong molecular ion (M⁺) signals but lack M-H fragments, aiding differentiation from methylbenzaldehydes (m/z 120) .
- Cross-validation : Combine GC-MS with IR spectroscopy (e.g., C-Cl stretches at 550–600 cm⁻¹) and retention indices (RI) from NIST databases to confirm identity .
- Case study : In comet 67P’s coma analysis, benzofuran was confirmed via MS fragmentation mismatches with other isomers .
Q. What mechanistic insights explain the stereoselectivity observed in cationic polymerization of benzofuran derivatives?
- Methodological Answer :
- Chain-transfer mechanisms : Trans-threo enchainment dominates (95:5 selectivity) due to steric hindrance favoring axial attack of monomers. Use ¹³C NMR to track stereochemistry (e.g., δ 49 ppm for trans-threo carbons) .
- Solvent effects : Polar solvents stabilize cationic intermediates, enhancing selectivity. For example, dichloroethane improves molecular weight control (Đ = 1.1–1.3) .
- Computational modeling : DFT calculations predict transition-state energies for competing cis/TS pathways .
Q. How do structural modifications (e.g., chloro/methyl groups) influence the biological activity of 4-chloro-2,3-dimethylbenzofuran?
- Methodological Answer :
- SAR studies : Chlorine enhances electrophilic reactivity, increasing binding affinity to targets like histone deacetylases (HDACs). Methyl groups improve lipophilicity, enhancing membrane permeability .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines. For example, 4-chloro-2,3-dimethylbenzofuran derivatives show IC₅₀ < 10 µM in HDAC inhibition .
- Contradiction resolution : Balance bioactivity with toxicity. For instance, benzofuran’s carcinogenic potential (Group 2B) requires functionalization to mitigate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
